molecular formula C12H10N2OS B1620718 4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile CAS No. 671754-28-2

4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile

Cat. No.: B1620718
CAS No.: 671754-28-2
M. Wt: 230.29 g/mol
InChI Key: TZZWRROOAZYIBF-UHFFFAOYSA-N
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Description

4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is an aromatic ether that features a thiazole ring substituted with a methyl group at the 2-position and a benzonitrile moiety linked via a methoxy group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile typically involves the reaction of 2-methyl-1,3-thiazole-4-methanol with 4-cyanophenol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding or other interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

  • 2-Methyl-1,3-thiazole-4-methanol
  • 4-Cyanophenol
  • Thiazole derivatives with various substituents

Comparison: 4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is unique due to the presence of both a thiazole ring and a benzonitrile moiety, which confer distinct chemical and biological properties. Compared to other thiazole derivatives, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-9-14-11(8-16-9)7-15-12-4-2-10(6-13)3-5-12/h2-5,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZWRROOAZYIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384485
Record name 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671754-28-2
Record name 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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